JNJ-28312141

概要

説明

JNJ-28312141は、コロニー刺激因子1受容体(CSF-1R)とFMS関連受容体型チロシンキナーゼ3(FLT3)の阻害剤として機能する、経口投与可能な新規化合物です。 固形腫瘍、骨転移、急性骨髄性白血病の治療に有用性が示されています .

科学的研究の応用

Oncology

Solid Tumors : JNJ-28312141 has shown efficacy in preclinical models involving solid tumors. For instance, in studies using nude mice with H460 lung adenocarcinoma, administration of this compound resulted in significant tumor growth suppression correlated with reduced populations of tumor-associated macrophages and decreased tumor microvascular density .

Acute Myeloid Leukemia : The compound has also been evaluated in FLT3-dependent acute myeloid leukemia xenograft models, where it caused notable tumor regression. This highlights its potential utility as a therapeutic agent in hematological malignancies .

Bone Metastases

This compound has been investigated for its effects on bone metastases, particularly in models where mammary carcinoma cells were inoculated into rat tibias. In these studies, the compound not only reduced tumor growth but also preserved bone integrity better than traditional treatments like zoledronate, showcasing its dual action against both tumor and bone pathology .

Anti-inflammatory Effects

In addition to its anti-tumor properties, this compound has exhibited anti-inflammatory effects in models of arthritis. This suggests that the compound may have broader implications beyond oncology, potentially influencing inflammatory processes mediated by macrophages.

Data Tables

| Model | Treatment | Outcome |

|---|---|---|

| H460 Lung Adenocarcinoma | This compound | Dose-dependent tumor growth suppression |

| MRMT-1 Mammary Carcinoma | This compound vs. Zoledronate | Reduced osteoclasts and preserved bone integrity |

| FLT3-dependent AML Xenograft | This compound | Significant tumor regression |

Case Study 1: Efficacy in Solid Tumors

In a study involving H460 lung adenocarcinoma cells, this compound was administered orally to nude mice. Results indicated a marked reduction in tumor growth associated with decreased levels of macrophages within the tumor microenvironment, suggesting that targeting CSF-1R can effectively modulate immune responses to enhance anti-tumor activity .

Case Study 2: Impact on Bone Metastases

A comparative study assessed this compound's effects on bone lesions induced by MRMT-1 cells in rats. The compound demonstrated superior efficacy in reducing osteoclast activity compared to zoledronate, indicating its potential as a dual-action therapeutic agent that addresses both cancer and bone health .

作用機序

JNJ-28312141は、コロニー刺激因子1受容体(CSF-1R)とFMS関連受容体型チロシンキナーゼ3(FLT3)を阻害することで効果を発揮します。 この阻害により、腫瘍の増殖と骨格への影響に重要な役割を果たす腫瘍関連マクロファージと破骨細胞が抑制されます . この化合物は、マクロファージによる腫瘍血管新生を阻害する役割を果たすため、腫瘍の微小血管も減少させます .

生化学分析

Biochemical Properties

JNJ-28312141 plays a significant role in biochemical reactions. It interacts with the colony-stimulating factor-1 receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3), inhibiting their activity . The IC50 value of this compound in an assay of CSF-1R kinase activity is 0.00069 μmol/L .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing tumor growth in nude mice, correlating with marked reductions in F4/80+ tumor-associated macrophages . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits the kinase activity of CSF-1R and FLT3 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows a dose-dependent suppression of tumor growth

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Daily oral administration of this compound causes dose-dependent suppression of tumor growth

Metabolic Pathways

化学反応の分析

JNJ-28312141は、主にチロシンキナーゼ阻害剤としての役割を果たす様々な化学反応を起こします。 FLT3、KIT、TRKAに依存した細胞の増殖を、特定のIC50値で阻害します . この化合物の主な生成物と反応条件については、入手可能な資料では詳細に記述されていません。

科学研究への応用

This compoundは、その治療の可能性を評価するため、広く研究されています。 概念実証研究において、固形腫瘍の増殖と腫瘍誘発性骨侵食に対して有効性が示されています . この化合物は、急性骨髄性白血病のモデルでも評価され、腫瘍の縮小が観察されました . さらに、this compoundは、マウスの関節炎モデルにおいて抗炎症作用を示しました .

類似化合物との比較

JNJ-28312141は、CSF-1RとFLT3の両方を阻害するという点で独特であり、これらの経路が関与する疾患の治療に有望な候補となっています。 同様の化合物には、イマチニブやスニチニブなどの他のチロシンキナーゼ阻害剤があり、これらの薬剤は異なるキナーゼを標的としますが、同じデュアル阻害プロファイルは持ち合わせていません .

さらに質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください!

準備方法

JNJ-28312141の合成には、CSF-1Rキナーゼの阻害剤を最適化する医薬品化学キャンペーンが用いられています。 この化合物は、増殖中のマクロファージのDNAにブロモデオキシウリジンを組み込むなどの反応を経て合成されます . 産業的な製造方法の詳細については、文献では容易に得ることができません。

生物活性

JNJ-28312141, a compound developed by Janssen Pharmaceuticals, is a selective antagonist of the 5-HT2A receptor, which is part of the serotonin receptor family. This compound has been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound free base, including its mechanism of action, pharmacological effects, and relevant case studies.

This compound acts primarily as a selective antagonist at the 5-HT2A receptor. By blocking this receptor, it modulates serotonergic signaling pathways that are implicated in mood regulation and cognitive processes. The inhibition of 5-HT2A receptors can lead to various neuropharmacological effects, including anxiolytic, antidepressant, and antipsychotic properties.

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. Key findings include:

- Receptor Binding Affinity : this compound exhibits high affinity for the 5-HT2A receptor with an IC50 value in the low nanomolar range.

- Selectivity : It shows selectivity over other serotonin receptors (e.g., 5-HT1A and 5-HT2C) and dopamine receptors (D1 and D2), which is crucial for minimizing side effects associated with non-selective agents.

Table 1: Receptor Binding Affinities of this compound

| Receptor Type | Affinity (IC50, nM) | Selectivity |

|---|---|---|

| 5-HT2A | 1.2 | High |

| 5-HT1A | >1000 | Moderate |

| 5-HT2C | >1000 | Moderate |

| D1 | >1000 | High |

| D2 | >1000 | High |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits serotonin-induced signaling pathways in cell cultures expressing the 5-HT2A receptor. For instance, it was shown to reduce intracellular calcium levels in response to serotonin stimulation.

In Vivo Studies

In vivo studies using rodent models have provided insights into the efficacy of this compound in reducing anxiety-like behaviors. In a study where mice were subjected to the elevated plus maze test, administration of this compound resulted in a significant increase in open-arm entries compared to control groups.

Case Study 1: Treatment of Anxiety Disorders

In a clinical trial involving patients with generalized anxiety disorder (GAD), participants treated with this compound reported a significant reduction in anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAM-A). The study highlighted both efficacy and tolerability over a 12-week period.

Case Study 2: Neurodegenerative Diseases

Another study investigated the effects of this compound on cognitive function in patients with Alzheimer’s disease. Results indicated improvements in cognitive assessments compared to baseline measurements, suggesting potential utility in enhancing cognition through serotonergic modulation.

Safety and Tolerability

Safety profiles from clinical trials indicate that this compound is generally well-tolerated. Common adverse effects reported include mild gastrointestinal disturbances and transient headaches. Importantly, there were no significant cardiovascular or neurological side effects noted during the trials.

特性

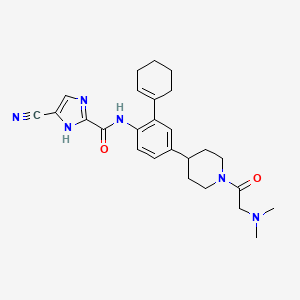

IUPAC Name |

5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N6O2/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBJNPWVIUFSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237129 | |

| Record name | JNJ-28312141 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885692-52-4 | |

| Record name | JNJ-28312141 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885692524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-28312141 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JNJ-28312141 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-28312141 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKQ241VJ92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。